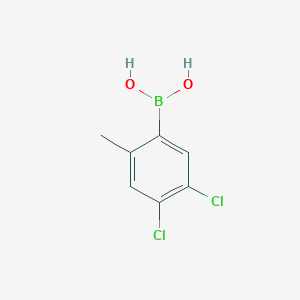

4,5-Dichloro-2-methylphenylboronic acid

Description

BenchChem offers high-quality 4,5-Dichloro-2-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4,5-dichloro-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJTUVOHTOREJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dichloro-2-methylphenylboronic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4,5-dichloro-2-methylphenylboronic acid, a key building block in modern organic synthesis. Primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, this versatile reagent enables the formation of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a thorough analysis of characterization data to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are indispensable tools in contemporary organic chemistry. Their stability, ease of handling, and reactivity in carbon-carbon bond-forming reactions have made them staples in the synthesis of a vast array of complex molecules. 4,5-Dichloro-2-methylphenylboronic acid, with its specific substitution pattern, offers unique steric and electronic properties that can be leveraged to fine-tune the characteristics of target molecules. Its applications are particularly prominent in the field of drug discovery, where the precise arrangement of substituents on an aromatic ring can significantly impact biological activity.

The primary utility of 4,5-dichloro-2-methylphenylboronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organohalide, providing a powerful method for the construction of biaryl and substituted aromatic systems.

Synthesis of 4,5-Dichloro-2-methylphenylboronic Acid

The most common and efficient method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. This section details a robust protocol for the synthesis of 4,5-dichloro-2-methylphenylboronic acid, starting from the commercially available 4-bromo-1,2-dichlorobenzene.

Reaction Scheme

Caption: Synthesis of 4,5-Dichloro-2-methylphenylboronic acid.

Mechanistic Insights

The synthesis proceeds through a two-step mechanism. The first step is the formation of a Grignard reagent, where magnesium metal undergoes oxidative insertion into the carbon-bromine bond of 4-bromo-1,2-dichlorobenzene. This reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (THF), which stabilizes the Grignard reagent.

In the second step, the highly nucleophilic Grignard reagent attacks the electrophilic boron atom of the trialkyl borate (e.g., trimethyl borate). This forms a boronate ester intermediate. Subsequent hydrolysis of the boronate ester with an aqueous acid, such as hydrochloric acid, yields the final 4,5-dichloro-2-methylphenylboronic acid.

Detailed Experimental Protocol

Materials:

-

4-Bromo-1,2-dichlorobenzene (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (a single crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate (1.5 eq)

-

Hydrochloric acid (2 M aqueous solution)

-

Diethyl ether

-

Hexanes

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere, add magnesium turnings (1.2 eq) and a single crystal of iodine to a dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Dissolve 4-bromo-1,2-dichlorobenzene (1.0 eq) in anhydrous THF and add a small portion to the flask to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

-

Once the reaction has initiated, add the remaining solution of 4-bromo-1,2-dichlorobenzene dropwise, maintaining a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation and Hydrolysis:

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add trimethyl borate (1.5 eq) dropwise to the cold Grignard solution, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Cool the reaction mixture in an ice bath and slowly quench by adding 2 M hydrochloric acid.

-

Stir the biphasic mixture vigorously for 30 minutes.

-

-

Work-up and Purification:

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of diethyl ether and hexanes to afford 4,5-dichloro-2-methylphenylboronic acid as a white solid.

-

Characterization of 4,5-Dichloro-2-methylphenylboronic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₇BCl₂O₂ |

| Molecular Weight | 204.85 g/mol [1][2][3] |

| Appearance | White to off-white solid |

| Storage | Store at 2-8°C under an inert atmosphere[1] |

Spectroscopic Data

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show the following signals:

-

Aromatic Protons (Ar-H): Two singlets in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methyl group.

-

Methyl Protons (-CH₃): A singlet in the upfield region (δ 2.0-2.5 ppm).

-

Boronic Acid Protons (-B(OH)₂): A broad singlet that is exchangeable with D₂O. The chemical shift of this proton is highly dependent on the solvent and concentration.

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The predicted chemical shifts are:

-

Aromatic Carbons (Ar-C): Six distinct signals in the aromatic region (δ 120-150 ppm). The carbon attached to the boron atom will likely be broad and may be difficult to observe.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region (δ 15-25 ppm).

3.2.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is a suitable technique for the analysis of boronic acids. The expected mass-to-charge ratio (m/z) for the [M-H]⁻ ion would be approximately 203.98. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.

Applications in Suzuki-Miyaura Cross-Coupling

4,5-Dichloro-2-methylphenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl compounds.

General Reaction Scheme

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Mechanistic Overview of the Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar'-X) to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. While a specific safety data sheet (SDS) for 4,5-dichloro-2-methylphenylboronic acid is not widely available, the following precautions should be taken based on the data for similar compounds:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed under an inert atmosphere.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

4,5-Dichloro-2-methylphenylboronic acid is a valuable and versatile building block in organic synthesis. The synthetic protocol detailed in this guide, based on the well-established Grignard reaction methodology, provides a reliable route to this important compound. Proper characterization, as outlined, is crucial for ensuring the quality and purity of the material for its subsequent applications, particularly in the synthesis of novel pharmaceutical agents and advanced materials via Suzuki-Miyaura cross-coupling.

References

- European Patent Office. (2009). EP2119697A1 - Process for preparing substituted biphenylanilides.

-

ChemBK. (n.d.). 4,5-Dichloro-2-methylphenylboronic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4,5-Dichloro-2-methylphenylboronic Acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-methylphenylboronic acid (CAS Number: 1612184-33-4) is a specialized organoboron compound that serves as a critical building block in modern organic synthesis. Its structural features—a dichlorinated toluene backbone functionalized with a boronic acid moiety—make it a valuable reagent for the construction of complex molecular architectures, particularly in the synthesis of biaryl and heteroaryl compounds. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the synthesis, properties, and applications of 4,5-dichloro-2-methylphenylboronic acid, with a focus on its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

The physical and chemical properties of 4,5-dichloro-2-methylphenylboronic acid are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| CAS Number | 1612184-33-4 | [1][2] |

| Molecular Formula | C₇H₇BCl₂O₂ | [1][2] |

| Molecular Weight | 204.85 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| Purity | ≥97% (typical) | [2] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |

Synthesis of 4,5-Dichloro-2-methylphenylboronic Acid

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic workup. A plausible synthetic route to 4,5-dichloro-2-methylphenylboronic acid starts from 1,2-dichloro-4-methylbenzene.

Sources

physical and chemical properties of 4,5-Dichloro-2-methylphenylboronic acid

An In-depth Technical Guide to 4,5-Dichloro-2-methylphenylboronic acid

Introduction

4,5-Dichloro-2-methylphenylboronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring two chlorine atoms and a methyl group on the phenyl ring—offers steric and electronic properties that are highly valuable for creating complex molecular architectures. For researchers, scientists, and professionals in drug development, understanding the nuanced properties of this reagent is paramount for its effective application.

Boronic acids are most renowned for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1] This guide provides a comprehensive overview of the , its reactivity, practical applications, and essential safety protocols, grounded in established scientific principles. The information herein is designed to empower researchers to leverage this versatile compound with confidence and precision in their synthetic endeavors.[2]

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of its successful use in any experimental setting. 4,5-Dichloro-2-methylphenylboronic acid is a solid at room temperature, and its key identifiers and computed properties are summarized below.

Core Identification

Caption: Chemical Structure of 4,5-Dichloro-2-methylphenylboronic acid.

Physical and Computational Data Summary

| Property | Value | Source(s) |

| CAS Number | 1612184-33-4 | [3][4][5] |

| Molecular Formula | C₇H₇BCl₂O₂ | [3][4][5] |

| Molecular Weight | 204.85 g/mol | [3][4][5] |

| Physical State | Solid | |

| Purity | ≥97% | [4] |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | [4] |

| LogP (octanol/water) | 0.98162 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 1 | [4] |

Spectroscopic Profile (Predicted)

While specific experimental spectra for this compound are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features, which are essential for identity confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct regions.

-

Aromatic Region (~7.0-8.0 ppm): Two singlets corresponding to the two protons on the phenyl ring. The proton at C6 (adjacent to the boronic acid group) and the proton at C3 will appear as distinct signals.

-

Aliphatic Region (~2.5 ppm): A sharp singlet integrating to three protons, characteristic of the methyl (-CH₃) group at the C2 position.

-

Boronic Acid Region (variable, ~4.5-8.5 ppm): A broad, exchangeable singlet corresponding to the two hydroxyl (-OH) protons of the boronic acid group. This peak's position can vary and may not be observed if the sample is analyzed in D₂O due to proton-deuterium exchange.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will provide a map of the carbon framework.

-

Aromatic Region (~120-145 ppm): Six signals are expected for the six unique carbons of the phenyl ring. The carbon atom directly bonded to the boron (C1) will likely exhibit a broader signal and may have a lower intensity compared to the protonated carbons.

-

Aliphatic Region (~20 ppm): A single signal corresponding to the methyl group carbon.

-

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a very broad and strong absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the boronic acid's hydroxyl groups. Strong peaks around 1350-1450 cm⁻¹ would correspond to B-O stretching, and a peak near 1000-1100 cm⁻¹ would be associated with the B-C bond. Aromatic C-H and C=C stretching vibrations would also be present in their typical regions.

Chemical Properties and Reactivity

The utility of 4,5-Dichloro-2-methylphenylboronic acid is defined by its chemical reactivity, primarily its function as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is the cornerstone application for arylboronic acids.[1] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid's aryl group and an organic halide or triflate, typically an aryl or vinyl halide.[6][7] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[2]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step requires activation by a base.

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology. Causality: The choice of a biphasic solvent system (e.g., toluene/water) facilitates the interaction of organic-soluble reactants and the aqueous-soluble inorganic base. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[8]

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), 4,5-Dichloro-2-methylphenylboronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[9]

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent (e.g., toluene or dioxane) followed by an aqueous solution of the base (e.g., 2M Na₂CO₃ or K₂CO₃, 2-3 equiv.).[8]

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Applications in Research and Drug Development

Substituted phenylboronic acids are indispensable tools in medicinal chemistry and materials science.

-

Drug Discovery: The biaryl motif formed via Suzuki coupling is a common scaffold in many pharmaceutical agents.[10] The specific dichloromethyl substitution pattern of this reagent can be used to fine-tune the electronic and lipophilic properties of a lead compound, potentially improving its potency, selectivity, or pharmacokinetic profile. Boron-containing compounds themselves are an emerging class of therapeutic agents, including proteasome inhibitors for cancer therapy and novel antibacterial agents.[2][11]

-

Materials Science: This building block can be incorporated into organic light-emitting diodes (OLEDs), conductive polymers, and other advanced materials where precise tuning of the electronic structure is required.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with chemical reagents. Based on data for similar arylboronic acids, 4,5-Dichloro-2-methylphenylboronic acid should be handled with care.

-

Hazard Identification:

-

Handling Precautions:

-

Storage:

Conclusion

4,5-Dichloro-2-methylphenylboronic acid is more than a mere chemical; it is an enabling tool for innovation in synthetic chemistry. Its well-defined structure provides a reliable entry point for constructing complex biaryl systems via the robust and versatile Suzuki-Miyaura coupling reaction. By understanding its physical properties, predictable reactivity, and proper handling requirements, researchers can effectively integrate this compound into synthetic workflows to advance projects in drug discovery, materials science, and beyond.

References

-

ChemBK. (n.d.). 4,5-Dichloro-2-methylphenylboronic acid - Physico-chemical Properties. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Retrieved from [Link]

-

Santos, M. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(10), 2359. Available from: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Elumalai, V., Sandtorv, A. H., & Bjorsvik, H.-R. (2015). A highly efficient Pd(PPh₃)₄-catalyzed suzuki cross-coupling method for the preparation of 2-nitrobiphenyls from 1-chloro-2-nitrobenzenes and phenylboronic acids.

-

Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4938. Available from: [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Reddy, T. J., et al. (2009). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocyclic Communications, 15(3-4). Available from: [Link]

- Smith, S. R., et al. (2023). Spectroscopy Data for Undergraduate Teaching.

-

Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Alfa Aesar. (2025, September 16). Safety Data Sheet: 4-Methylbenzeneboronic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Retrieved from [Link]

-

Nicholson, J. K., et al. (2012). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 8(Suppl 1), 1-36. Available from: [Link]

-

Greenwich Academic Literature Archive (GALA). (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]

-

Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4938. Available from: [Link]

-

Global Industrial. (n.d.). 4-Ethoxy-2-methylphenylboronic Acid, 5g, Each. Retrieved from [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chemscene.com [chemscene.com]

- 5. usbio.net [usbio.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

4,5-Dichloro-2-methylphenylboronic acid solubility and stability data

An In-depth Technical Guide to the Solubility and Stability of 4,5-Dichloro-2-methylphenylboronic acid

Introduction

4,5-Dichloro-2-methylphenylboronic acid (C₇H₇BCl₂O₂) is a vital organoboron compound, extensively utilized as a building block in synthetic organic chemistry.[1][2][3] Its primary role is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for the formation of carbon-carbon bonds in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4][5] For researchers, process chemists, and drug development professionals, a comprehensive understanding of this reagent's physicochemical properties—specifically its solubility and stability—is not merely academic. It is a critical prerequisite for optimizing reaction conditions, ensuring reproducibility, developing robust analytical methods, and meeting stringent regulatory standards.

This guide provides a detailed exploration of the solubility and stability profiles of 4,5-dichloro-2-methylphenylboronic acid. It synthesizes fundamental chemical principles with field-proven experimental protocols, offering insights into the causality behind its behavior and providing actionable methodologies for its characterization and handling.

Physicochemical Properties: A Snapshot

A foundational understanding begins with the core physicochemical properties of the molecule. These parameters influence its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₇H₇BCl₂O₂ | [1] |

| Molecular Weight | 204.85 g/mol | [1][3] |

| Physical Form | Solid / Crystalline Powder | [6][7] |

| CAS Number | 1612184-33-4 | [1][8] |

| Predicted pKa | 7.44 ± 0.58 | [3] |

| Predicted LogP | 0.98 | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Solubility Profile: "Like Dissolves Like" in Practice

Solubility is a critical determinant of a reagent's utility, impacting everything from reaction kinetics to the feasibility of purification and formulation.[9]

Qualitative Overview

General observations and data from analogous structures indicate that 4,5-dichloro-2-methylphenylboronic acid, like many arylboronic acids, exhibits good solubility in polar organic solvents.[7][10] This is largely due to the two hydroxyl groups on the boron atom, which can participate in hydrogen bonding with solvent molecules.[5] Its solubility in non-polar organic solvents and water is expected to be limited.

Factors Influencing Solubility

-

Solvent Polarity: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), and polar protic solvents like alcohols are effective at solvating the boronic acid functional group.

-

Aqueous pH: The solubility of arylboronic acids in aqueous media is highly pH-dependent. The boronic acid group (ArB(OH)₂) exists in equilibrium with its anionic, tetrahedral boronate form ([ArB(OH)₃]⁻).[11] As the pH of the solution increases beyond the compound's pKa, the equilibrium shifts toward the more water-soluble boronate species.[11]

-

Temperature: For most solid-liquid systems, solubility increases with temperature, a principle that can be leveraged during recrystallization and purification processes.

Quantitative Solubility: An Analog-Based Approach

While specific, publicly available quantitative solubility data for 4,5-dichloro-2-methylphenylboronic acid is scarce, data for structurally related compounds provides a valuable proxy for estimating its behavior. The following table presents solubility data for phenylboronic acid in various organic solvents, illustrating common trends.

| Solvent | Temperature (°C) | Solubility (mole fraction, x) |

| Acetone | 25 | 0.135 |

| 40 | 0.231 | |

| Chloroform | 25 | 0.012 |

| 40 | 0.025 | |

| Dipropyl ether | 25 | 0.003 |

| 40 | 0.008 | |

| Data adapted from studies on phenylboronic acid and its derivatives.[12] |

Stability Profile: Understanding Degradation Pathways

Arylboronic acids are notoriously susceptible to degradation, which can compromise reaction yields, introduce impurities, and shorten shelf-life.[13] Understanding these degradation pathways is essential for proper handling, storage, and the development of stability-indicating analytical methods.[14]

Major Decomposition Pathways

Three primary degradation pathways affect arylboronic acids:

-

Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding arene (1,2-dichloro-4-methylbenzene).[14][15] The process is highly pH-dependent, often accelerating under both strongly acidic and, more commonly, basic conditions.[11][16] The mechanism typically involves the more reactive tetrahedral boronate anion.[16]

-

Oxidation: The C-B bond can be oxidatively cleaved to form the corresponding phenol (4,5-dichloro-2-methylphenol). This pathway can be mediated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.[17][18]

-

Dehydration (Boroxine Formation): Boronic acids can undergo intermolecular dehydration, typically under thermal stress or in the presence of a dehydrating agent, to form a stable, six-membered cyclic anhydride known as a boroxine.[12][19] This process is reversible upon the addition of water.

Caption: The three primary decomposition pathways for arylboronic acids.

Forced Degradation Studies (Stress Testing)

To systematically investigate stability, regulatory bodies like the International Council for Harmonisation (ICH) recommend performing forced degradation studies.[20][21] These "stress tests" expose the compound to harsh conditions to accelerate decomposition, which is crucial for:

-

Identifying likely degradation products and pathways.[20][22]

-

Establishing the intrinsic stability of the molecule.

-

Developing and validating stability-indicating analytical methods that can resolve the parent compound from all significant degradants.[23]

Typical stress conditions include:

-

Acidic and Basic Hydrolysis: e.g., 0.1 M to 1.0 M HCl and NaOH at room or elevated temperatures.[24]

-

Oxidation: e.g., treatment with hydrogen peroxide (H₂O₂).

-

Thermal Degradation: Exposure to high heat, both in solid form and in solution.

-

Photostability: Exposure to a combination of UV and visible light as specified by ICH Q1B guidelines.[24]

Experimental Protocols: Methodologies for Characterization

The following protocols provide robust, step-by-step frameworks for determining the solubility and stability of 4,5-dichloro-2-methylphenylboronic acid.

Protocol for Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.[25] It measures the concentration of a compound in a saturated solution that is in equilibrium with the solid material.

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Methodology:

-

Preparation: Add an excess amount of solid 4,5-dichloro-2-methylphenylboronic acid to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[25]

-

Phase Separation: Separate the solid and liquid phases. This is typically achieved by filtering the suspension through a low-binding filter (e.g., 0.45 µm PTFE) or by high-speed centrifugation.[26]

-

Quantification: Dilute an aliquot of the clear filtrate/supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC/MS, against a calibration curve prepared with known concentrations of the compound.[25][27]

Protocol for a Forced Degradation Study

This protocol outlines a general workflow for stress testing to identify and quantify degradation products.

Caption: General workflow for a forced degradation (stress testing) study.

Methodology:

-

Sample Preparation: Prepare solutions of 4,5-dichloro-2-methylphenylboronic acid at a known concentration (e.g., 1 mg/mL) in various stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water for thermal/photolytic).[24] Include a control sample protected from stress.

-

Stress Application: Expose the samples to the specified conditions (e.g., elevated temperature, light).

-

Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 8, 24 hours).

-

Quenching: Stop the degradation reaction if necessary. For acid/base hydrolysis, this involves neutralization.

-

Analysis: Analyze all samples, including the time-zero and control samples, using a pre-developed and validated stability-indicating HPLC method.[23]

-

Data Interpretation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed. Aim for a target degradation of 5-20% to ensure that the analytical method is adequately challenged without generating secondary or tertiary degradants.[23][24]

Analytical Methodologies for Characterization

A robust analytical strategy is paramount for obtaining reliable solubility and stability data.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for both solubility quantification and stability studies. A stability-indicating HPLC method must be developed and validated to demonstrate specificity, meaning it can separate the intact parent compound from process impurities and all potential degradation products without interference.[20]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for the identification of unknown degradation products by providing molecular weight information, which is crucial for elucidating degradation pathways.[27]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to confirm the structure of degradation products and to monitor the kinetics of decomposition in solution.[28]

Handling and Storage Recommendations

Given its susceptibility to degradation, proper handling and storage of 4,5-dichloro-2-methylphenylboronic acid are critical to maintain its purity and reactivity.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture.[29] Refrigeration at 2-8°C is recommended to slow the rate of potential decomposition.[1]

-

Handling: Avoid prolonged exposure to atmospheric moisture and high temperatures. When weighing and handling, do so in a dry environment. For applications requiring high stability, consider using an air-stable protected form, such as an N-methyliminodiacetic acid (MIDA) boronate ester, which can release the active boronic acid in situ.[13]

Conclusion

4,5-Dichloro-2-methylphenylboronic acid is a powerful synthetic tool whose efficacy is intrinsically linked to its solubility and stability. While it exhibits favorable solubility in common polar organic solvents, its stability profile is complex, with protodeboronation, oxidation, and dehydration representing key liabilities. A thorough understanding of these characteristics, underpinned by empirical data generated through robust protocols such as the shake-flask method and forced degradation studies, is essential for any scientist working with this reagent. By applying the principles and methodologies outlined in this guide, researchers can ensure the reliable and effective use of 4,5-dichloro-2-methylphenylboronic acid in their synthetic endeavors, leading to more consistent outcomes in research and development.

References

- Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- Pharmaguideline. (n.d.).

- IVT Network. (n.d.).

- PMC. (n.d.).

- Eawag-BBD. (2008).

- ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.

- ResearchGate. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.

- Wiley Online Library. (2000).

- PMC. (n.d.). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA.

- NIH. (2022).

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- BenchChem. (2025). Effect of pH on the stability and reactivity of aryl boronic acids.

- Enamine. (n.d.). Aqueous Solubility Assay.

- Creative Biolabs. (n.d.). Aqueous Solubility.

- ACS Publications. (2022).

- PubMed. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids.

- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Fisher Scientific. (2025).

- BenchChem. (2025). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions.

- Sigma-Aldrich. (n.d.).

- BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition.

-

ChemBK. (n.d.). 4,5-Dichloro-2-methylphenylboronic acid. Retrieved from [Link]

- ACS Publications. (2009).

- ResearchGate. (n.d.).

- ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions.

- Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.

- Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Organic Chemistry Portal. (n.d.).

- Wikipedia. (n.d.). Boronic acid.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.

- PubChem. (n.d.). Tolylboronic acid.

- Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid.

- Fluorochem. (n.d.). 4-Methylphenylboronic acid (contains varying amounts of anhydries).

- Manchester Organics. (n.d.). (2,4-Dichloro-5-methyl-phenyl)boronic acid.

Sources

- 1. chemscene.com [chemscene.com]

- 2. chembk.com [chembk.com]

- 3. 4,5-Dichloro-2-methylphenylboronic acid | 1612184-33-4 [amp.chemicalbook.com]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (2,6-Dichloro-4-methylphenyl)boronic acid | 1451391-51-7 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 1612184-33-4|(4,5-Dichloro-2-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biosynth.com [biosynth.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 16. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 17. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 20. onyxipca.com [onyxipca.com]

- 21. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. acdlabs.com [acdlabs.com]

- 23. biopharminternational.com [biopharminternational.com]

- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 25. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. Aqueous Solubility Assay - Enamine [enamine.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 4,5-Dichloro-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical development and materials science, a thorough understanding of the structural and electronic properties of novel chemical entities is paramount. 4,5-Dichloro-2-methylphenylboronic acid, a halogenated arylboronic acid, presents as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its utility in the construction of complex molecular architectures necessitates a comprehensive characterization of its spectral properties. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4,5-Dichloro-2-methylphenylboronic acid. In the absence of publicly available experimental spectra, this document leverages predictive methodologies based on established spectroscopic principles to offer a robust framework for its identification and characterization.

Molecular Structure and Spectroscopic Overview

The structural attributes of 4,5-Dichloro-2-methylphenylboronic acid (CAS No. 1612184-33-4, Molecular Formula: C₇H₇BCl₂O₂) dictate its characteristic spectral fingerprint. The molecule consists of a benzene ring substituted with two chlorine atoms, a methyl group, and a boronic acid functional group. This unique arrangement of substituents gives rise to distinct signals in various spectroscopic techniques, which are crucial for its unambiguous identification and purity assessment.

Caption: Molecular structure of 4,5-Dichloro-2-methylphenylboronic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4,5-Dichloro-2-methylphenylboronic acid, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl protons of the boronic acid group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the boronic acid group, and the electron-donating nature of the methyl group.

Table 1: Predicted ¹H NMR Spectral Data for 4,5-Dichloro-2-methylphenylboronic acid

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 8.0 | Singlet | 1H | Ar-H | This proton is ortho to the boronic acid group and is deshielded by its electron-withdrawing nature. |

| ~7.4 - 7.6 | Singlet | 1H | Ar-H | This proton is situated between two chlorine atoms, leading to a downfield shift. |

| ~4.5 - 6.0 | Broad Singlet | 2H | B(OH)₂ | The hydroxyl protons of the boronic acid are acidic and their signal is often broad and can exchange with deuterium in deuterated solvents. Its chemical shift can be highly variable depending on concentration and solvent. |

| ~2.4 - 2.6 | Singlet | 3H | -CH₃ | The methyl group is attached to the aromatic ring and its signal appears as a singlet in the typical alkyl-aromatic region. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of 4,5-Dichloro-2-methylphenylboronic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is advantageous for resolving closely spaced aromatic signals.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (zg30 or similar).

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds. A longer delay may be necessary for quantitative integration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Caption: Workflow for ¹H NMR data acquisition.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the substitution pattern, all seven carbon atoms are expected to be chemically non-equivalent.

Table 2: Predicted ¹³C NMR Spectral Data for 4,5-Dichloro-2-methylphenylboronic acid

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 - 145 | Ar-C-B | The carbon atom directly attached to the boron is significantly deshielded. The signal may be broad due to quadrupolar relaxation of the boron nucleus. |

| ~135 - 140 | Ar-C-CH₃ | The carbon bearing the methyl group. |

| ~130 - 135 | Ar-C-Cl | The carbons attached to chlorine atoms will be deshielded. Two distinct signals are expected. |

| ~125 - 130 | Ar-C-H | The aromatic carbons bonded to hydrogen will appear in this region. Two distinct signals are expected. |

| ~20 - 25 | -CH₃ | The methyl carbon signal appears in the typical aliphatic region. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg) in 0.7 mL of deuterated solvent is preferable to obtain a good signal-to-noise ratio in a reasonable time.

-

Instrument Setup: A broadband probe is required.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and the chemical shift axis is calibrated.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 4,5-Dichloro-2-methylphenylboronic acid, the key vibrational bands will be associated with the O-H, C-H, C=C, and B-O bonds.

Table 3: Predicted IR Absorption Bands for 4,5-Dichloro-2-methylphenylboronic acid

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3200 - 3600 | O-H stretch | Broad, Strong | B(OH)₂ |

| 2850 - 3000 | C-H stretch (aliphatic) | Medium | -CH₃ |

| 3000 - 3100 | C-H stretch (aromatic) | Medium-Weak | Ar-H |

| 1600 - 1650 | C=C stretch | Medium | Aromatic Ring |

| 1300 - 1400 | B-O stretch | Strong | B-O |

| 1000 - 1100 | C-Cl stretch | Strong | Ar-Cl |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular weight of 4,5-Dichloro-2-methylphenylboronic acid is 204.85 g/mol . Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) and boron (¹⁰B and ¹¹B), the mass spectrum will show a characteristic isotopic cluster for the molecular ion. The most abundant peak in this cluster will likely correspond to the species containing ¹¹B, and two ³⁵Cl atoms.

-

Key Fragmentation Patterns:

-

Loss of H₂O from the boronic acid group.

-

Loss of the entire B(OH)₂ group.

-

Cleavage of the methyl group.

-

Experimental Protocol for Mass Spectrometry (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system. Electrospray ionization (ESI) in negative ion mode is often effective for boronic acids.[1]

-

LC Method: A simple isocratic or gradient elution with a C18 column can be used to introduce the sample into the mass spectrometer.

-

MS Parameters:

-

Ionization Mode: ESI- (negative ion mode).

-

Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion cluster and analyze the fragmentation pattern to confirm the structure.

Caption: Workflow for LC-MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for 4,5-Dichloro-2-methylphenylboronic acid, along with standardized protocols for data acquisition. While experimental data remains the gold standard, this predictive framework offers valuable guidance for researchers in confirming the identity and assessing the purity of this important synthetic building block. The provided methodologies represent best practices in a modern analytical laboratory, ensuring data integrity and reproducibility.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link][1]

Sources

A Technical Guide to 4,5-Dichloro-2-methylphenylboronic Acid: Strategic Application in Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Phenylboronic Acids in Modern Chemistry

Phenylboronic acids are foundational pillars in contemporary organic synthesis, primarily celebrated for their pivotal role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Their appeal lies in their general stability, low toxicity, and the remarkable breadth of carbon-carbon bonds they can form. However, the true power of this class of reagents is unlocked through the strategic substitution on the phenyl ring. By modifying the electronic and steric properties of the aryl group, chemists can fine-tune the reactivity of the boronic acid and impart specific, desirable characteristics to the final product.

This guide focuses on a particularly strategic building block: 4,5-Dichloro-2-methylphenylboronic acid (CAS No. 1612184-33-4) . The unique arrangement of two electron-withdrawing chlorine atoms and a sterically influential ortho-methyl group makes this reagent a highly valuable tool, especially in the synthesis of complex molecules for pharmaceuticals and materials science. We will explore its commercial availability, delve into the rationale for its use, provide a detailed protocol for its application in a Suzuki-Miyaura coupling, and discuss critical aspects of quality control and handling.

I. Commercial Availability and Physicochemical Properties

4,5-Dichloro-2-methylphenylboronic acid is readily accessible from a variety of specialized chemical suppliers catering to the research and development sectors. Its availability in research quantities facilitates its use from early-stage discovery through to process development.

Table 1: Commercial Sourcing and Key Properties

| Parameter | Value | Source |

| CAS Number | 1612184-33-4 | [1][2][3][4][5] |

| Molecular Formula | C₇H₇BCl₂O₂ | [1][2][3] |

| Molecular Weight | 204.85 g/mol | [1][2][3] |

| Typical Purity | ≥97% | [2] |

| Physical Form | Off-white to white solid | |

| Storage Conditions | Sealed in dry, 2-8°C or -20°C | [1][2][3] |

Procurement professionals should ensure that a detailed Certificate of Analysis (CoA) is provided by the supplier, confirming purity by a reliable method such as HPLC or NMR, and specifying water content, as this can be detrimental to reaction efficiency.

II. The Rationale for Use: A Case Study in Kinase Inhibitor Scaffolds

The specific substitution pattern of 4,5-dichloro-2-methylphenylboronic acid is not arbitrary; it is a deliberate design choice to address specific challenges in medicinal chemistry. The "4,5-dichloro-2-methylphenyl" moiety is a recurring motif in the design of potent and selective kinase inhibitors.

Why this specific substitution pattern?

-

Inductive Effects and Lipophilicity: The two chlorine atoms are strongly electron-withdrawing, which can influence the acidity of the boronic acid and the electronic properties of the final molecule. Furthermore, the halogen atoms significantly increase the lipophilicity of the phenyl ring. This is a critical parameter in drug design, as it can enhance membrane permeability and improve interactions with hydrophobic pockets in target proteins, such as the ATP-binding site of many kinases.

-

Steric Hindrance and Selectivity: The ortho-methyl group introduces steric bulk adjacent to the point of coupling. This can serve several purposes:

-

It can lock the phenyl ring into a specific conformation (a high rotational barrier), which can be crucial for achieving selective binding to a biological target.

-

In drug metabolism, it can act as a "metabolic blocker," preventing unwanted enzymatic oxidation at the methyl-bearing carbon, thereby increasing the compound's half-life.

-

-

Vector for Further Functionalization: While the dichlorinated positions are generally fixed, the core structure allows for the synthesis of a diverse library of compounds by varying the coupling partner, enabling extensive Structure-Activity Relationship (SAR) studies.[6]

Field-Proven Experimental Protocol

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of 4,5-dichloro-2-methylphenylboronic acid with a heteroaryl bromide, a common step in the synthesis of kinase inhibitors. The ortho-methyl group introduces steric hindrance, which often necessitates the use of specialized phosphine ligands and slightly elevated temperatures to achieve good yields.

Reaction: Coupling of 4,5-Dichloro-2-methylphenylboronic acid with 2-bromo-pyridine.

Table 2: Reagents and Materials

| Reagent/Material | M.W. | Amount | Moles | Equiv. |

| 2-Bromopyridine | 158.00 | 158 mg | 1.0 mmol | 1.0 |

| 4,5-Dichloro-2-methylphenylboronic acid | 204.85 | 246 mg | 1.2 mmol | 1.2 |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 23 mg | 0.025 mmol | 0.025 |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.52 | 41 mg | 0.1 mmol | 0.1 |

| K₃PO₄ (Potassium phosphate) | 212.27 | 425 mg | 2.0 mmol | 2.0 |

| 1,4-Dioxane / Water (5:1) | - | 6 mL | - | - |

| Schlenk flask or microwave vial | - | 1 | - | - |

| Magnetic stir bar | - | 1 | - | - |

Step-by-Step Methodology:

-

Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 equiv), 4,5-dichloro-2-methylphenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.025 equiv), and SPhos (0.1 equiv).

-

Flask Sealing: Seal the flask with a rubber septum.

-

Purging: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent mixture (5 mL of 1,4-Dioxane and 1 mL of Water) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent (2-bromopyridine).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired biaryl product.

IV. Quality Control and Handling: Ensuring Experimental Success

The success of a Suzuki coupling is highly dependent on the quality of the boronic acid. As a Senior Application Scientist, it is crucial to understand and mitigate potential points of failure.

1. Boroxine Formation: Arylboronic acids can undergo dehydration, especially upon prolonged storage or heating, to form cyclic trimeric anhydrides called boroxines. While boroxines are often in equilibrium with the monomeric acid in the reaction mixture, their presence can lead to inconsistent reaction rates and yields.

-

Validation: A high-quality reagent should have minimal boroxine content. This can be checked by ¹H NMR in a dry solvent (like DMSO-d₆); the boronic acid protons appear as a broad singlet, while boroxine formation can alter the spectrum.

-

Mitigation: If significant boroxine is suspected, the boronic acid can often be re-hydrated by dissolving it in a solvent like diethyl ether and washing with water, followed by careful drying.

2. Protodeboronation: This is a key decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 1,2-dichloro-3-methylbenzene as a byproduct. This is often promoted by excessive heat or non-optimal basic conditions.

-

Validation: Use LC-MS to monitor for the formation of the protodeboronated byproduct during the reaction.

-

Mitigation: Careful selection of the base and temperature is critical. For sterically hindered substrates, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred over hydroxides.

3. Handling and Storage:

-

Storage: Store 4,5-dichloro-2-methylphenylboronic acid in a tightly sealed container at the recommended low temperature (2-8°C or -20°C) to minimize degradation. [2][3]* Handling: Weigh out the reagent quickly in a dry environment to minimize moisture absorption. Always handle under an inert atmosphere for best results in sensitive coupling reactions.

Conclusion

4,5-Dichloro-2-methylphenylboronic acid is more than just a commodity chemical; it is a specialized building block designed for high-stakes synthetic applications. Its commercial availability allows researchers to leverage its unique electronic and steric properties to construct complex molecular architectures, particularly in the field of drug discovery. By understanding the rationale behind its design, employing optimized and robust reaction protocols like the Suzuki-Miyaura coupling detailed herein, and adhering to strict quality control measures, scientists can effectively utilize this reagent to accelerate their research and development programs.

References

- Townsend, J. A. et al. Design, synthesis, and antiviral evaluation of 2-substituted 4,5-dichloro- and 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry.

- Hergenrother, P. J. et al. Guiding the Way: Traditional Medicinal Chemistry Inspiration for Rational Gram-negative Drug Design. Journal of Medicinal Chemistry.

- Singh, P. et al. Design and Synthesis of S‐Acetophenylhydrazones of 5‐Methyl‐1,3,4‐Thiadiazole‐2‐Thiol as SHP2 Inhibitory Agents. Chemistry & Biodiversity.

- Jubie, S. et al. Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors. Current Medicinal Chemistry.

- Di Vona, M. L. et al.

Sources

- 1. usbio.net [usbio.net]

- 2. chemscene.com [chemscene.com]

- 3. usbio.net [usbio.net]

- 4. 4,5-Dichloro-2-methylphenylboronic acid | 1612184-33-4 [chemicalbook.com]

- 5. 1612184-33-4|(4,5-Dichloro-2-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. Guiding the Way: Traditional Medicinal Chemistry Inspiration for Rational Gram-negative Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling of 4,5-Dichloro-2-methylphenylboronic acid

An In-Depth Technical Guide to the Safe Handling and Application of 4,5-Dichloro-2-methylphenylboronic acid

Introduction

4,5-Dichloro-2-methylphenylboronic acid is a vital organoboron compound that serves as a critical building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds.[1][2][3] This reaction is fundamental to the development of a wide range of complex molecules, including active pharmaceutical ingredients (APIs) and advanced electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).[2]

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive, field-proven framework for the safe handling, storage, and application of 4,5-Dichloro-2-methylphenylboronic acid. Moving beyond a simple recitation of safety data, this document explains the causality behind established protocols, ensuring a deep, actionable understanding of the compound's chemical nature and associated risks.

Section 1: Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use. The key characteristics of 4,5-Dichloro-2-methylphenylboronic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1612184-33-4 | [4][5][6] |

| Molecular Formula | C₇H₇BCl₂O₂ | [4][5] |

| Molecular Weight | 204.85 g/mol | [4][5] |

| Physical Form | Solid | [7] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [5] |

Section 2: Hazard Identification and Risk Assessment

While an invaluable synthetic tool, 4,5-Dichloro-2-methylphenylboronic acid is classified as a hazardous substance. The primary risks are associated with its irritant properties and potential for decomposition. A systematic approach to risk assessment is mandatory before any handling.

GHS Hazard Classification (Anticipated) Based on data from structurally similar arylboronic acids, 4,5-Dichloro-2-methylphenylboronic acid should be handled as a compound with the following GHS classifications:

-

Skin Irritation (Category 2, H315): Causes skin irritation.[8][9][10][11]

-

Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[8][9][10][11]

-

Specific Target Organ Toxicity – Single Exposure (Category 3, H335): May cause respiratory irritation upon inhalation of dust.[8]

-

Acute Toxicity, Oral (Category 4, H302): May be harmful if swallowed.[7]

The irritancy of boronic acids stems from their acidic nature and their ability to form complexes with biological molecules.

Compound Stability and Decomposition Pathways Organoboronic acids are susceptible to several decomposition pathways that can affect their purity and reactivity.[12] The two primary concerns are:

-

Protodeboronation: The cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by acidic or basic conditions and the presence of water.[13]

-

Oxidation: Exposure to air can lead to the oxidation of the boronic acid, yielding phenol byproducts.

Furthermore, residual arylboronic acids in final products, particularly APIs, are sometimes considered potential genotoxic impurities, necessitating strict control and removal strategies.[13]

Risk Assessment Workflow A structured risk assessment should precede any laboratory work. This involves identifying hazards, evaluating potential exposure, and implementing robust control measures to mitigate risk.

Caption: A logical workflow for assessing and mitigating risks.

Section 3: Safe Handling and Storage Protocols

Adherence to strict, validated protocols is non-negotiable. The following measures constitute a self-validating system for safe handling.

Engineering Controls

The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of 4,5-Dichloro-2-methylphenylboronic acid, including weighing and transfers. This prevents the inhalation of fine dust particles and contains any potential spills.[14] An eyewash station and safety shower must be readily accessible.[9][14]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is required to prevent exposure.[14][15]

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a full-face shield. | Protects eyes and face from dust particles and accidental splashes.[14][15][16] |

| Hand Protection | Chemically resistant nitrile or butyl rubber gloves. | Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.[15][16] |

| Body Protection | A flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes. | Protects skin from accidental spills and contact.[15] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound. | Prevents the inhalation of dust particles and subsequent respiratory tract irritation.[14][15][16] |

Standard Handling Workflow

This workflow minimizes exposure by design, from preparation to use.

Caption: Step-by-step workflow for safely handling the solid reagent.

Storage Procedures

Proper storage is critical to maintaining the compound's integrity and preventing degradation.

-

Container: Store in the original, tightly closed container.[14]

-

Atmosphere: To prevent hydrolysis and oxidation, store in a dry environment, preferably within a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[17]

-

Temperature: Keep refrigerated at 2-8°C to slow potential decomposition.[5][9]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[8][17][18]

Section 4: Emergency Procedures

In the event of an accident, a swift and informed response is crucial.

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[14][18]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][14][18]

-

Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14][18]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

-

Spills:

-

Evacuate non-essential personnel and ensure adequate ventilation.

-

Wearing full PPE, contain the spill.

-

For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[8][14]

-

Clean the spill area with an appropriate solvent and decontaminate all tools used.

-

-

Fire: In case of a fire, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[14][18] Firefighters should wear full protective gear and a self-contained breathing apparatus. Thermal decomposition may produce irritating and highly toxic gases, including carbon oxides and boron oxides.[8][17][18]

Section 5: Application in Organic Synthesis: A Suzuki-Miyaura Coupling Case Study

The primary application of 4,5-Dichloro-2-methylphenylboronic acid is in the Suzuki-Miyaura coupling reaction. Understanding the reaction from a safety and practical standpoint is essential.

Reaction Mechanism Overview The palladium-catalyzed cycle involves three key steps:

-

Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) catalyst.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is base-assisted.

-

Reductive Elimination: The two organic groups couple to form the new C-C bond, regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure

This is a representative protocol and must be adapted and optimized for specific substrates and scales. A thorough literature search for the specific transformation is always recommended.

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv.), 4,5-Dichloro-2-methylphenylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a ligand.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane).[19]

-

Reaction: Heat the mixture to the required temperature (typically 80-110°C) and stir vigorously until the reaction is complete, as monitored by TLC or LC-MS.[19]

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality and Safety Notes:

-

Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst and degradation of the boronic acid.

-

Degassed Solvents: Removes dissolved oxygen which can interfere with the catalytic cycle.

-

Base: The base is crucial for activating the boronic acid for the transmetalation step.[1] Handling of strong bases requires appropriate PPE.

-

Palladium Catalysts: Many palladium compounds are toxic and should be handled with the same care as the primary reagent.

Section 6: Waste Management and Disposal

Chemical waste generators are responsible for the proper classification and disposal of all waste generated.[8][20]

-

Classification: All solid waste contaminated with 4,5-Dichloro-2-methylphenylboronic acid (e.g., weigh boats, gloves, paper towels) and liquid waste streams from the reaction and work-up must be classified as hazardous chemical waste.

-

Segregation: Keep solid and liquid waste streams separate. Halogenated and non-halogenated solvent waste should also be segregated according to your institution's guidelines.

-

Disposal: All waste must be disposed of through an approved environmental health and safety (EHS) program.[20] Containers must be properly sealed, clearly labeled with their full chemical contents, and stored in a designated satellite accumulation area before collection. Never dispose of this chemical down the drain.[8]

Conclusion

4,5-Dichloro-2-methylphenylboronic acid is a powerful reagent for constructing complex molecular architectures. However, its utility is matched by its potential hazards. A deep, mechanistic understanding of its properties, combined with disciplined adherence to robust safety protocols—from engineering controls and PPE to emergency preparedness and proper waste disposal—is essential. By integrating the principles and procedures outlined in this guide, researchers can leverage the synthetic power of this compound while upholding the highest standards of laboratory safety.

References

- Benchchem. Personal protective equipment for handling 2-Naphthylboronic acid-D7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbWCzUZT_d-DqpLRje4ZffYto3IkXB40hlj6qWRq29VKpVuRimrh-Iqbzuuv3hK7Iem7bAlUoAKSqWOFy3ZynhD4HS2t_vxHuxKjho1L1AoSDfyxoWOfj-Hh62fXcBBrAZMFsbgdCy817nlOHBee_1jttINNAV6r94Q8g0EvgBeieO4Mc21XVjER15o9tN6eM1p15h-neXBnWtDgY7603vEQ==]

- Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTBqOJkdKJ4-JZsaKIraKQueSuetD_EoWNElACVjtkcwAO_9FEPioe29zTbtjo80ks6yyr5Ck47rh_l9Y-xos3s_iF0OGOyssAQ0lOjzLniwT0sZu7sdKhfGt1A0tf4RceYq80_QC2O0iH29Sd]

- AK Scientific, Inc. Safety Data Sheet - 4-Methylphenylboronic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVB1l_1E1RIhyFAm4RLV5eBOMaFFHWujqfXDIFVeMCXBhJXtf5IIoWUSap9BCz_QYgj6gR7hEs92djk_xvNfaeATgqzz1Iq6W22RJT06XOMBQxl6KgkoKaGehVo10=]

- Benchchem. Storage and handling guidelines for organoboronic acids to prevent decomposition. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR8uQbvcvlLuGWOXNarxzrrTxB_rVoxjdwoKvO1kdxB4SiP9Kuy5fJSKEGd6sXgVEuLDkI7Te347htXrWvxwC3L2PG9ZrBrmrs753K6BeuBXNXylvnOfaWIMEAanDijHTkyCZd-EcP-iPNQSiGqEkX9cxXOiuXEMEzf8wTj8mVVRaUILvFfDGBk58qSQH5vxIF_VPJ9MZp75ctBiwG575jOBcYFra2j7kJcmVOLw==]

- ChemBK. 4,5-Dichloro-2-methylphenylboronic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfwaU-fLzJ_aOW6hR7tL2N_YHp2s9LexxncU8RgDtL9OS48UkoxHMP8F5NggzPRflerNxYPlKgEAkT2sOmhnroMpcnL8CIspBWkPbp5ZkpdhXcbwmPruLTTfO3MyfddkMKSRO6DJTKVxFIP56QzGI9_qWS68JcOYAClZl7VmcasDUE8w==]

- ChemScene. 4,5-Dichloro-2-methylphenylboronic acid | 1612184-33-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwvQw1MOlkqFfzV7Ms9kmvSHp_kplk_1MX4Otum4JjQ3XfhLY34BnMSgKgYnrhR2H_941xaQEmv8neeCwcxSKG5rlMhDn9dNdiKvb4-a9Mxbc65Z5PO9c7txQkBPtqt8X_inJfCb8nM5vMycw8GA==]